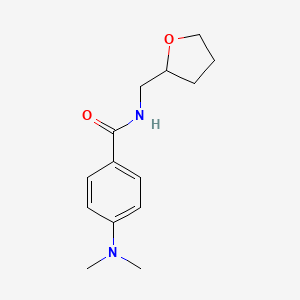
(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4,5-dimethoxybenzaldehyde and 4-chloroaniline.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the propenamide structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
Industrially, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may be used in the production of specialty chemicals, dyes, or other materials.
作用機序
The mechanism of action of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
- (E)-3-(3-Chloro-4-methoxyphenyl)-N~1~-(4-chlorophenyl)-2-cyano-2-propenamide
- (E)-3-(3-Chloro-4,5-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-2-cyano-2-propenamide
Uniqueness
Compared to similar compounds, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may exhibit unique properties due to the presence of both chloro and dimethoxy substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C18H14Cl2N2O3 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-9-11(8-15(20)17(16)25-2)7-12(10-21)18(23)22-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,22,23)/b12-7+ |
InChIキー |
RDVBSBBXMYPKIG-KPKJPENVSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893791.png)
![1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10893793.png)
![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)
![3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10893807.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)

![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)

